

preparing JNJ-7706621 stock solutions for in vitro use

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Compound of Interest

Compound Name: 3-Methylthienyl-carbonyl-JNJ-7706621

Cat. No.: B1683902

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Application Notes and Protocols: JNJ-7706621

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-7706621 is a potent and novel cell cycle inhibitor, functioning as a dual inhibitor of both cyclin-dependent kinases (CDKs) and Aurora kinases.[1][2] It demonstrates high potency against CDK1 and CDK2, as well as Aurora A and Aurora B.[3][4][5] This compound selectively blocks the proliferation of various tumor cells and is a valuable tool for research in oncology and cell cycle regulation.[1] In vitro, JNJ-7706621 has been shown to delay G1 progression, arrest cells in the G2-M phase, induce apoptosis, and inhibit colony formation.[1][6] Its mechanism of action, which involves targeting key regulators of mitosis and cell division, makes it a subject of interest for cancer therapy research.[7][8]

Chemical and Physical Properties

A summary of the key chemical and physical properties of JNJ-7706621 is provided below.

Property	Value	Reference
Chemical Name	4-[[5-amino-1-(2,6-difluorobenzoyl)-1H-1,2,4-triazol-3-yl]amino]-benzenesulfonamide	[2][5]
Molecular Formula	C ₁₅ H ₁₂ F ₂ N ₆ O ₃ S	[5]
Molecular Weight	394.36 g/mol	[3][5]
Appearance	White to Off-White Crystalline Solid	[9]
Purity	≥98%	[5]
CAS Number	443797-96-4	[5]

Stock Solution Preparation

Accurate and consistent preparation of stock solutions is critical for reproducible experimental results. JNJ-7706621 is sparingly soluble in aqueous solutions and requires an organic solvent for initial reconstitution.

Materials Required

- JNJ-7706621 powder
- Anhydrous or fresh Dimethyl Sulfoxide (DMSO)
- Sterile, nuclease-free polypropylene microcentrifuge tubes
- Calibrated precision balance
- Vortex mixer
- Pipettes and sterile, filter-equipped pipette tips

Protocol for Reconstituting JNJ-7706621

This protocol describes the preparation of a 10 mM DMSO stock solution.

- **Equilibration:** Allow the vial of JNJ-7706621 powder to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.
- **Weighing:** Carefully weigh the desired amount of JNJ-7706621 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.94 mg of the compound.
- **Dissolution:** Add the appropriate volume of fresh, anhydrous DMSO to the powder. For a 10 mM stock, if you weighed 3.94 mg, add 1 mL of DMSO.
- **Solubilization:** Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[\[10\]](#)
- **Aliquoting:** To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 μ L) in sterile polypropylene tubes.[\[3\]](#)[\[4\]](#)
- **Storage:** Store the aliquots as recommended in the table below.

Solubility Data

Solvent	Solubility	Reference
DMSO	20 - 79 mg/mL	[3] [5]
DMF	30 mg/mL	[5]
Ethanol	~3 mg/mL	[3]
Water	Insoluble	[3]
DMF:PBS (pH 7.2) (1:1)	0.5 mg/mL	[5]

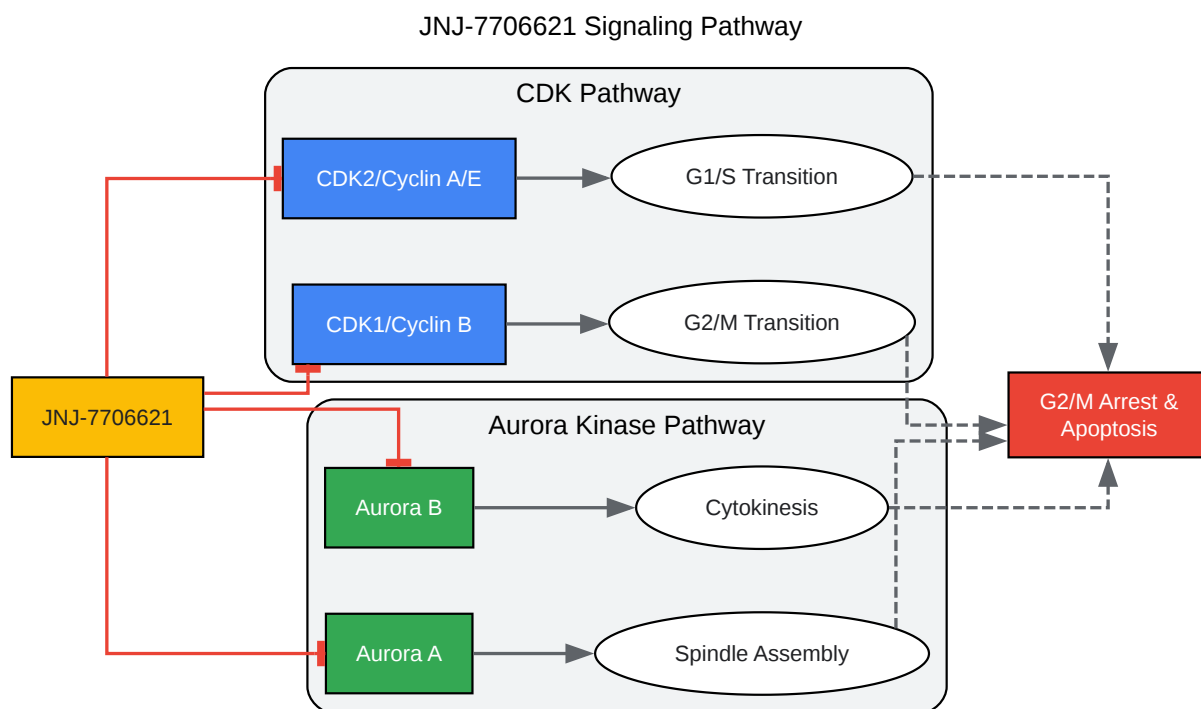
Storage and Stability of Stock Solutions

Condition	Duration	Reference
Powder at -20°C	3 years	[3] [10]
In DMSO at -80°C	6 - 12 months	[3] [4]
In DMSO at -20°C	1 month	[3] [4]

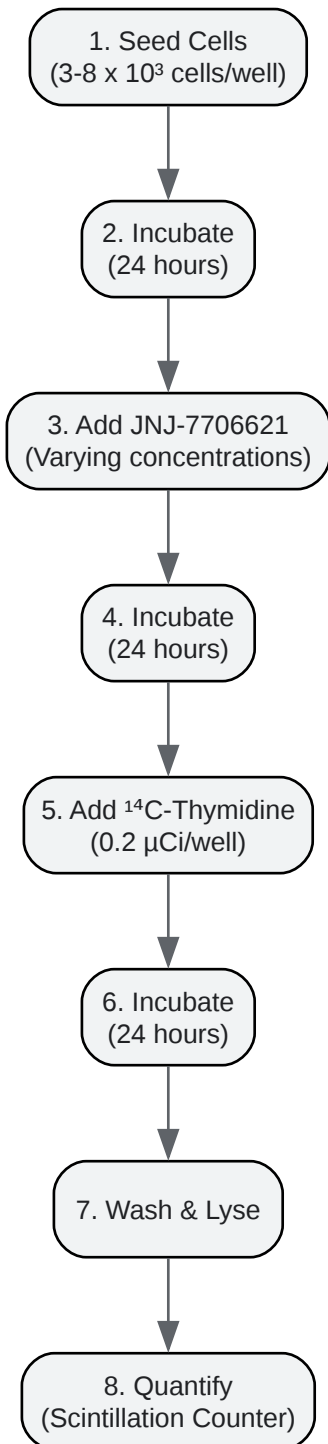
Note: For optimal results, always use freshly prepared working solutions and avoid storing diluted aqueous solutions for extended periods.

Mechanism of Action

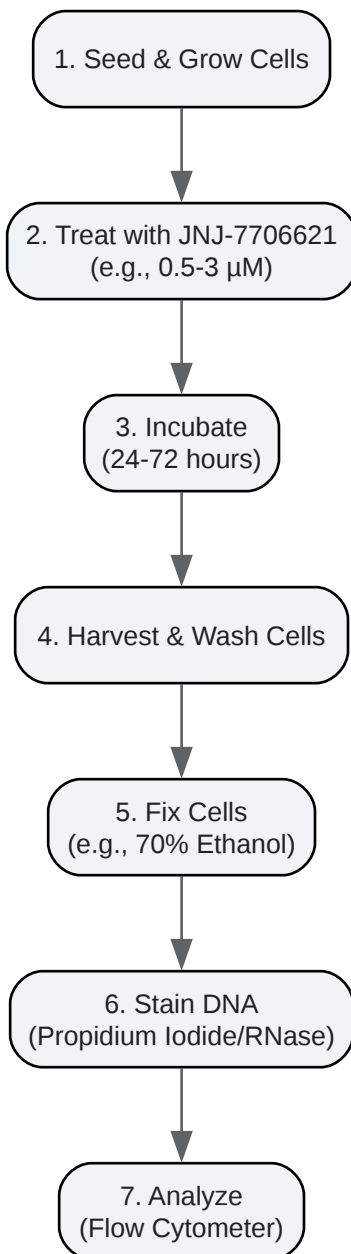
JNJ-7706621 exerts its anti-proliferative effects by simultaneously inhibiting two critical families of protein kinases involved in cell cycle progression: Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.[\[1\]](#) Inhibition of CDK1 and CDK2 disrupts the G1/S and G2/M checkpoints, while inhibition of Aurora A and B leads to defects in mitotic spindle formation and chromosome segregation.[\[1\]](#)[\[4\]](#)[\[11\]](#) This dual inhibition ultimately results in cell cycle arrest, endoreduplication, and apoptosis.[\[1\]](#)[\[6\]](#)



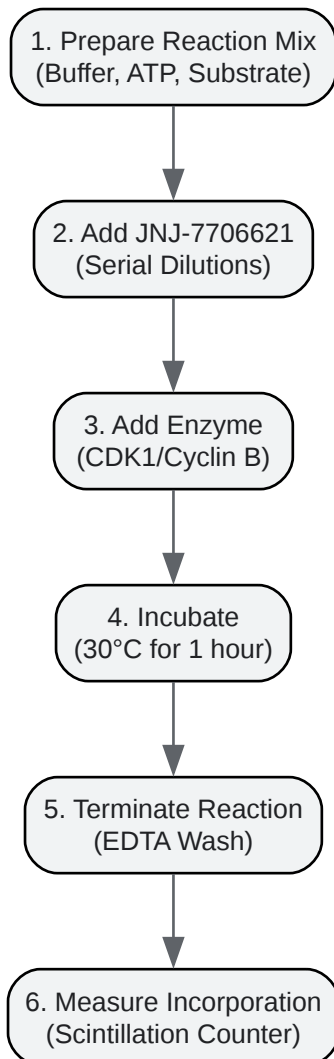
Cell Proliferation Assay Workflow



Cell Cycle Analysis Workflow



In Vitro Kinase Assay Workflow



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